molecular formula C10H7F3O2 B057087 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 173252-76-1

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No. B057087
M. Wt: 216.16 g/mol
InChI Key: DJGOAKVCWWDUHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing fluorinated units, such as 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, often involves innovative methods to incorporate the trifluoromethyl group. Techniques like nucleophilic 5-endo-trig cyclization in 2-trifluoromethyl-1-alkenes and the use of 1,3-dioxin-4-ones as versatile building blocks for trifluoromethylated compounds have been explored (Ichikawa et al., 2008); (Iwaoka et al., 1992).

Molecular Structure Analysis

Fluorinated compounds like 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one exhibit unique molecular structures due to the presence of fluorine atoms. For instance, the crystal and molecular structure analysis of related fluorinated compounds reveals how fluorination affects the molecular geometry and electronic properties of these molecules (Chekhlov, 1997).

Chemical Reactions and Properties

Fluorinated compounds participate in a variety of chemical reactions, leveraging the reactivity of the trifluoromethoxy group. Such reactions include nucleophilic substitutions and pericyclic reactions, demonstrating the versatility of these compounds in synthetic chemistry (Iwaoka et al., 1992).

Physical Properties Analysis

The physical properties of 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, like those of other fluorinated compounds, are influenced by the trifluoromethyl group. This group imparts characteristics such as high stability and unique electronic properties, which are crucial for the compound's application in various domains (Kaynak et al., 2013).

Chemical Properties Analysis

The chemical properties of fluorinated compounds are largely defined by the electron-withdrawing nature of the fluorine atoms, which significantly influences their reactivity and interaction with other molecules. Studies on similar compounds have highlighted the role of the trifluoromethyl group in enhancing reactivity and providing pathways for novel chemical transformations (Fadeyi et al., 2008).

Scientific Research Applications

Preparation of Oxindole Derivatives as TAk1 Kinase Inhibitors

  • Scientific Field : Biochemistry and Pharmacology
  • Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used as a reactant for the preparation of oxindole derivatives, which act as TAk1 kinase inhibitors . TAk1 kinase is a type of protein kinase that plays a crucial role in cellular processes such as inflammation, apoptosis, and cell growth .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
  • Results or Outcomes : The outcomes of this application are also not specified in the available resources .

Preparation of Isatin Thiosemicarbazones as Herpes Simplex Virus (HSV) Inhibitors

  • Scientific Field : Virology and Pharmacology
  • Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used as a reactant for the preparation of isatin thiosemicarbazones via condensation with thiosemicarbazones . These compounds act as inhibitors of the herpes simplex virus (HSV) .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
  • Results or Outcomes : The outcomes of this application are also not specified in the available resources .

Trifluoromethoxylation Reagents

  • Scientific Field : Organic Chemistry
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
  • Results or Outcomes : The outcomes of this application are also not specified in the available resources .

Synthesis and Properties of an Unusual Substituent

  • Scientific Field : Organic Chemistry
  • Application Summary : The trifluoromethoxy group, including 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
  • Results or Outcomes : The outcomes of this application are also not specified in the available resources .

Synthesis of Heteroaromatic Trifluoromethyl Ethers

  • Scientific Field : Organic Chemistry
  • Application Summary : 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one is used in the synthesis of heteroaromatic trifluoromethyl ethers . These ethers are synthesized by reacting the corresponding N-oxides with trifluoromethyl triflate . This reagent is easily prepared on a large scale and is stable in either pure form or as a stock solution .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
  • Results or Outcomes : The outcomes of this application are also not specified in the available resources .

Synthesis and Properties of an Unusual Substituent

  • Scientific Field : Organic Chemistry
  • Application Summary : The trifluoromethoxy group, including 5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . It confers increased stability and lipophilicity in addition to its high electronegativity .
  • Methods of Application : The specific experimental procedures and technical details for this application are not provided in the available resources .
  • Results or Outcomes : The outcomes of this application are also not specified in the available resources .

Safety And Hazards

The safety and hazards of a specific compound depend on its exact structure and properties. For trifluoromethoxy-containing compounds, it’s important to avoid dust formation and inhalation of vapours and spray/mists . Use personal protective equipment as required .

Future Directions

The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry . The progress in the advancement of fluorine methodology was far from balanced . Therefore, preparation of molecules bearing CF3-O- group is a noticeably less developed area of fluorine chemistry .

properties

IUPAC Name

5-(trifluoromethoxy)-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)15-7-2-3-8-6(5-7)1-4-9(8)14/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOAKVCWWDUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one

Synthesis routes and methods I

Procedure details

158e (9.0 g, 38.5 mmol) was added portionwise to chlorosulfonic acid (100 mL) while cooling with an iced bath. See FIG. 4. The resulting mixture was stirred at 0° C. for 1.5 h, poured into ice-water (1 L), and extracted with EtOAc (200 mL×3). The organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified with by column chromatography on silica gel (ethyl acetate:petroleum ether=1:3) to afford 5-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 158f (800 mg, 9.6%) as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 7.72 (d, J=8.4 Hz, 1H), 7.24 (s, 1H), 7.14 (d, J=8.4 Hz, 1H), 3.11 (t, J=5.6 Hz, 2H), 2.69-2.66 (m, 2H).
Name
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

About 37 ml of trifluoromethanesulfonic acid were added at about 5° C., with stirring, to 12.4 g of the product from step 1, and stirring was then carried out for 18 hours at room temperature. Crushed ice was then added, followed by extraction with diethyl ether. The combined organic phases were washed with saturated sodium hydrogen carbonate solution, water and saturated sodium chloride solution, and dried over magnesium sulfate, filtered and concentrated in vacuo at from 25 to 40° C. (yield 10.1 g).
Quantity
37 mL
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two

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